molecular formula C₆H₁₃NO₃Si B128906 Silatrane CAS No. 283-60-3

Silatrane

Cat. No. B128906
CAS RN: 283-60-3
M. Wt: 174.25 g/mol
InChI Key: XBRVPWBNRAPVCC-UHFFFAOYSA-N
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Description

Silatrane is a rapidly developing field in chemistry. It has gained acceptance for a wide variety of applications due to its unique structural features, such as the variation of Si–N bond length based on the axial substituent of Si . Some of its applications include sol–gel processes, mesoporous zeotypes, atomic force microscopy, and commercial products such as adhesion promoters, polymer formation, and rubber compositions .


Synthesis Analysis

Silatranes are synthesized using general synthetic approaches. The first part of the synthesis deals with synthesizing different silatranes . For instance, 1-(2-pyridyloxy)silatrane was synthesized by trans-etherification of 1-ethoxysilatrane with 2-hydroxypyridine .


Molecular Structure Analysis

The most interesting feature of silatranes is the variation of Si–N bond length on the basis of the axial substituent of Si . This and other structural features are described with special emphasis on crystallographic and theoretical studies .


Chemical Reactions Analysis

The reactivity and physicochemical properties of silatranes are determined by their basicity, which depends on the stereoelectronic structure . The reactivity of silatrane 2 is higher than that of silane 1 due to the significant dipole moment and polarity as well as the strong electron-donating effect of the silatranyl and silatranylmethyl groups .


Physical And Chemical Properties Analysis

Silatranes have unusual physical-chemical properties . The ability of silatranes to mildly control hydrolysis allows them to form extremely stable and smooth siloxane monolayers almost on any surface .

Scientific Research Applications

Medical Applications

Silatranes have shown promise in the medical field due to their biological properties. They have been explored for their potential to heal wounds and stimulate hair growth . Their pilotropic activity, which refers to their ability to influence hair follicles, is particularly noteworthy. Additionally, silatranes exhibit pharmacological properties , including antitumor , anticancer , antibacterial , anti-inflammatory , and fungicidal activities .

Agricultural Enhancements

In agriculture, silatranes are used to stimulate seed germination and plant growth . Their high physiological activity makes them excellent candidates for biostimulants, helping to improve crop yields and resilience against environmental stressors .

Material Science Innovations

Silatranes contribute significantly to material science, particularly in the development of mesoporous zeotypes and polymer formation . Their ability to form stable and smooth siloxane monolayers on various surfaces is leveraged in creating advanced materials with desirable properties .

Sol-Gel Chemistry

The sol-gel process, which involves the transition of a system from a liquid ‘sol’ into a solid ‘gel’ phase, benefits from the use of silatranes. They help in forming silica-based materials that have applications in coatings, optics, and electronics .

Atomic Force Microscopy (AFM)

In the realm of nanotechnology, silatranes are utilized in atomic force microscopy to modify the tips of AFM probes. This enhances the probe’s sensitivity and resolution, allowing for more precise measurements at the nanoscale .

Industrial and Commercial Products

Silatranes find applications in industry as adhesion promoters and components in rubber compositions . Their unique chemical structure makes them suitable for enhancing the performance and durability of commercial products .

Future Directions

Silatranes have high potential in various fields, including chemistry, biology, pharmaceuticals, medicine, agriculture, and industry . They can be employed as plant growth biostimulants, drugs, optical, catalytic, sorption, and special polymeric materials, as well as modern high-tech devices .

Mechanism of Action

Target of Action

Silatrane is a unique compound that has been found to interact with a variety of biological targets. Some of the primary targets of Silatrane include proteins and nucleic acids . The compound has been found to stimulate the biosynthesis of these crucial biomolecules, indicating its potential role in cellular growth and development .

Mode of Action

The mode of action of Silatrane is largely attributed to its unique structure, which includes a variation of Si–N bond length based on the axial substituent of Si . This structural feature allows Silatrane to interact with its targets in a specific manner, leading to changes in their activity. For instance, Silatrane has been found to regulate the activity of enzymes and hormones , which play crucial roles in various biological processes.

Biochemical Pathways

Silatrane affects several biochemical pathways due to its interaction with proteins and nucleic acids. By stimulating the biosynthesis of these biomolecules, Silatrane can influence the pathways they are involved in, leading to downstream effects. For example, the stimulation of protein synthesis can impact pathways related to cellular growth and development .

Pharmacokinetics

Its high physiological activity suggests that it may have good bioavailability

Result of Action

The action of Silatrane results in a variety of molecular and cellular effects. It has been found to exert a protective effect during hypo- and hyperthermia, oxygen starvation, and radiation damage . Additionally, Silatrane has shown potential for medical use to heal wounds or stimulate hair growth . It also exhibits pharmacological properties such as antitumor, anticancer, antibacterial, anti-inflammatory, and fungicidal activity .

Action Environment

The action of Silatrane can be influenced by environmental factors. For instance, Silatrane has the ability to mildly control hydrolysis, allowing it to form extremely stable and smooth siloxane monolayers almost on any surface . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of water and other environmental conditions.

properties

InChI

InChI=1S/C6H12NO3Si/c1-4-8-11-9-5-2-7(1)3-6-10-11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRVPWBNRAPVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Si]2OCCN1CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058352
Record name Silatrane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silatrane

CAS RN

283-60-3
Record name Silatrane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silatrane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Record name SILATRANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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